molecular formula C10H9BrN4O3 B14921671 3-(2-{5-Bromo-2-hydroxy-3-nitrobenzylidene}hydrazino)propanenitrile

3-(2-{5-Bromo-2-hydroxy-3-nitrobenzylidene}hydrazino)propanenitrile

Cat. No.: B14921671
M. Wt: 313.11 g/mol
InChI Key: PVLVGPYNFXDTGZ-MKMNVTDBSA-N
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Description

2-{2-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound characterized by the presence of bromine, hydroxyl, nitro, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE typically involves a multi-step process. One common method starts with the bromination of 2-hydroxy-3-nitrobenzaldehyde to introduce the bromine atom at the 5-position. This is followed by a condensation reaction with hydrazine to form the hydrazone intermediate. Finally, the cyanoethylation of the hydrazone intermediate yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be used.

Major Products

    Oxidation: Formation of 2-{2-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL KETONE.

    Reduction: Formation of 2-{2-[(5-BROMO-2-HYDROXY-3-AMINOPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE.

    Substitution: Formation of 2-{2-[(5-METHOXY-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE.

Scientific Research Applications

2-{2-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-{2-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL KETONE
  • 2-{2-[(5-METHOXY-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE
  • 2-{2-[(5-BROMO-2-HYDROXY-3-AMINOPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE

Uniqueness

2-{2-[(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]HYDRAZINO}ETHYL CYANIDE is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both a nitro group and a cyano group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9BrN4O3

Molecular Weight

313.11 g/mol

IUPAC Name

3-[(2E)-2-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]propanenitrile

InChI

InChI=1S/C10H9BrN4O3/c11-8-4-7(6-14-13-3-1-2-12)10(16)9(5-8)15(17)18/h4-6,13,16H,1,3H2/b14-6+

InChI Key

PVLVGPYNFXDTGZ-MKMNVTDBSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NCCC#N)O)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=C(C(=C1C=NNCCC#N)O)[N+](=O)[O-])Br

Origin of Product

United States

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